2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
The compound “2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several heterocyclic moieties, including a pyridine ring, an oxadiazole ring, and a thiazole ring . These types of structures are often found in biologically active compounds and are of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the thioacetamide group. The electronic distribution and the arrangement of these groups could influence the compound’s reactivity and interactions with biological targets .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the heterocyclic rings and the thioacetamide group. For example, the nitrogen atoms in the rings could act as nucleophiles in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could contribute to its solubility in polar solvents .
Scientific Research Applications
Synthesis and Insecticidal Assessment
Compounds structurally related to 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have been synthesized for insecticidal assessments against the cotton leafworm, Spodoptera littoralis. These compounds incorporate various heterocycles, demonstrating potential as insecticidal agents through their structural diversity and biological activity (Fadda et al., 2017).
Antitumor and Antiproliferative Activities
The synthesis of novel compounds with the core structure similar to this compound has been explored for their antitumor activities. These compounds have shown promising inhibitory effects on various cancer cell lines, highlighting their potential in anticancer drug development. The studies indicate significant antiproliferative activities against liver carcinoma, breast cancer, and other cancer cell lines, suggesting their value in cancer treatment research (Albratty et al., 2017; Alqahtani & Bayazeed, 2020).
Antimicrobial and Antimycobacterial Activities
Research on derivatives structurally related to this compound has demonstrated antimicrobial properties. Some compounds were evaluated for their in vitro antimycobacterial activity, showing activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, which points towards their potential use in treating bacterial infections (Mamolo et al., 2001).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its biological activity and reactivity. Proper precautions should be taken when handling it, especially if it is biologically active.
Future Directions
Properties
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S2/c18-9(15-11-14-5-6-20-11)7-21-12-17-16-10(19-12)8-1-3-13-4-2-8/h1-6H,7H2,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYYDNWMBQPYAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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